4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid
Overview
Description
“4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid” is a chemical compound with the molecular formula C13H19NO4 . It is also known as a metabolite of Bisoprolol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular structure, chemical names, and classification . It is related to Esmolol hydrochloride, which is a solid substance that is soluble in water .Scientific Research Applications
Synthesis and Spectroscopic Identification
A study by Azeez and Hamad (2017) describes the synthesis of 4-n-propoxy benzoic acid, a compound related to 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid. This research highlights the importance of such compounds in the development of new aromatic Schiff bases and their potential applications in various fields of chemistry (Azeez & Hamad, 2017).
Role in Drug Prodrugs
Rolando et al. (2013) explored water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, which bear similarity to this compound. These compounds are synthesized as ASA prodrugs and are important for understanding the transformation of such compounds in human serum, indicating potential applications in medicinal chemistry (Rolando et al., 2013).
Natural Product Synthesis
Abraham and Arfmann (1990) reported on hydroxy-(methylbutenynyl)-benzoic acid derivatives from Curvularia fallax, a structure related to the compound . This research helps understand the biosynthesis and potential applications of such compounds in natural product chemistry (Abraham & Arfmann, 1990).
Spectroscopic Characterization and Structure Analysis
Baul et al. (2009) conducted a study on the structures of several azo-benzoic acids, including compounds structurally similar to this compound. This research is crucial for understanding the spectroscopic characteristics and molecular structures of such compounds, aiding in their application in materials science and molecular engineering (Baul et al., 2009).
Mechanism of Action
- Role: By selectively blocking β1 receptors, Bisoprolol reduces the effects of catecholamines (such as adrenaline and noradrenaline) on the heart, leading to decreased heart rate and contractility .
- Result: Lower cardiac output due to reduced heart rate and contractility, leading to decreased blood pressure .
- Downstream Effects:
- Impact on Bioavailability : High bioavailability due to good absorption and minimal first-pass metabolism .
- Cellular Effects:
- Environmental Factors:
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Action Environment:
Biochemical Analysis
Biochemical Properties
Bisoprolol (m3) plays a significant role in biochemical reactions. It works by antagonizing β1-adrenoceptors, which results in lower cardiac output . The compound interacts with various enzymes, proteins, and other biomolecules, particularly β1-adrenoceptors .
Cellular Effects
Bisoprolol (m3) has profound effects on various types of cells and cellular processes. It influences cell function by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bisoprolol (m3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a competitive, cardioselective β1-adrenergic antagonist . This means it binds to β1-adrenoceptors, blocking the action of endogenous catecholamines like epinephrine (adrenaline) and norepinephrine (noradrenaline), which are part of the sympathetic nervous system .
Temporal Effects in Laboratory Settings
The effects of Bisoprolol (m3) can change over time in laboratory settings. While specific information on Bisoprolol (m3)'s stability, degradation, and long-term effects on cellular function is limited, it is known that Bisoprolol (m3) is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .
Metabolic Pathways
Bisoprolol (m3) is involved in various metabolic pathways. It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONQRVASZHJNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501817 | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72570-70-8 | |
Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS7314B2NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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